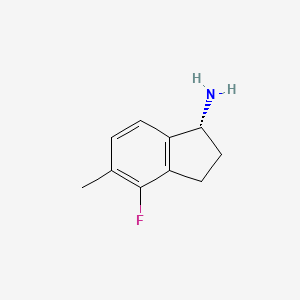
(R)-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and a methyl group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoro-1-indanone.
Reduction: The ketone group in 4-fluoro-1-indanone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to convert 4-fluoro-1-indanone to the corresponding alcohol.
Automated Amination: Employing automated systems for the reductive amination process to ensure consistency and efficiency.
High-Throughput Chiral Resolution: Implementing high-throughput chiral resolution techniques to separate the enantiomers efficiently.
Chemical Reactions Analysis
Types of Reactions
®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar properties but different biological activity.
4-Fluoro-2,3-dihydro-1H-inden-1-amine: A structurally similar compound lacking the methyl group.
5-Methyl-2,3-dihydro-1H-inden-1-amine: A compound similar in structure but without the fluorine atom.
Uniqueness
®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activity compared to the (S)-enantiomer.
This detailed article provides a comprehensive overview of ®-4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R)-4-fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3,9H,4-5,12H2,1H3/t9-/m1/s1 |
InChI Key |
XVSAHHBDQSCQCC-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H](CC2)N)F |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















